![molecular formula C10H15N3O3S B1305563 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid CAS No. 380585-19-3](/img/structure/B1305563.png)
2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid
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Description
Scientific Research Applications
Synthesis of Derivatives
The compound is used in the synthesis of 1,3,4-thiadiazol-2-amine derivatives . A new method for the synthesis of 2-amino-1,3,4-thiadiazoles by the reaction of a carboxylic acid with thiosemicarbazide in the presence of PPE was developed .
Anticancer Activity
1,3,4-Thiadiazole derivatives, which include the compound , have been shown to exhibit antitumor activity . They have been evaluated in pancreatic ductal adenocarcinoma cells .
Antibacterial Activity
These compounds have been studied for their antibacterial activity . They were tested against various bacteria strains and found to have an inhibitory effect on certain strains .
Antifungal Activity
1,3,4-Thiadiazole derivatives have also been shown to exhibit antifungal activity .
Antiparasitic Activity
Research has shown that these compounds can exhibit antiparasitic activities .
Inhibitory Activity Against Certain Enzymes
These compounds demonstrate inhibitory activity against carbonic anhydrase and alpha-glycosidase . This is important for the treatment of glaucoma and diabetes mellitus type 2 .
Antiepileptic Agents
1,3,4-Thiadiazole derivatives have been studied as potential antiepileptic agents . They have shown good potency as anticonvulsant agents which are highly effective and have less toxicity .
Antimicrobial Agents
Newly synthesized 1,3,4-thiadiazole derivatives have been tested as potent antimicrobial agents . They were found to have an inhibitory effect on certain microbial strains .
properties
IUPAC Name |
5-oxo-2-propyl-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-2-3-7(9(15)16)4-5-8(14)12-10-13-11-6-17-10/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUOBLQIQXRNQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)NC1=NN=CS1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389739 |
Source
|
Record name | 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid | |
CAS RN |
380585-19-3 |
Source
|
Record name | 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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